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molecular formula C9H12BrN3 B1273595 5-Bromo-2-(piperidin-1-yl)pyrimidine CAS No. 57356-64-6

5-Bromo-2-(piperidin-1-yl)pyrimidine

Cat. No. B1273595
M. Wt: 242.12 g/mol
InChI Key: OSEFZQJCFCWHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

A solution of 5-bromo-2-piperidin-1-ylpyrimidine (1.00 g, 4.15 mmol) in freshly distilled THF (5.2 mL), was purged with argon and cooled to −78° C. To the cooled reaction mixture was added drop-wise a solution of n-butyllithium in hexane (2.5 M, 1.99 mL, 4.98 mmol). The reaction mixture was stirred at −78° C. for 10 minutes and then added dropwise over 10 minutes to a solution of trimethyl borate (0.559 mL, 4.98 mmol) in THF (5.2 mL), which had been purged with argon and cooled to 0° C. The resulting reaction mixture was stirred at 0° C. for a further 20 minutes, followed by addition of acetic acid (0.356 mL, 6.22 mmol). After a further 5 minutes of stirring, a 30% aqueous solution of hydrogen peroxide (0.517 mL, 4.57 mmol) was added dropwise and stirring continued at 0° C. for 5 minutes. A saturated aqueous solution of sodium bisulfite (50 mL) was added and the mixture extracted with EtOAc. The organic extract was washed with a saturated aqueous brine solution, dried over anhydrous sodium sulfate, filtered over Celite™ and concentrated in vacuo. The crude material was purified using silica gel chromatography eluting with 25% EtOAC in hexane to afford the title compound (728 mg, 98%):
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.99 mL
Type
reactant
Reaction Step Two
Quantity
0.559 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.2 mL
Type
solvent
Reaction Step Three
Quantity
0.356 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.517 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[N:6][CH:7]=1.C([Li])CCC.CCCCCC.B(OC)(OC)[O:26]C.C(O)(=O)C.OO.S(=O)(O)[O-].[Na+]>C1COCC1>[N:8]1([C:5]2[N:4]=[CH:3][C:2]([OH:26])=[CH:7][N:6]=2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N1CCCCC1
Name
Quantity
5.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.99 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.559 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
5.2 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.356 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.517 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
had been purged with argon
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for a further 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After a further 5 minutes of stirring
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at 0° C. for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated aqueous brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered over Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified
WASH
Type
WASH
Details
eluting with 25% EtOAC in hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCCCC1)C1=NC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 728 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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